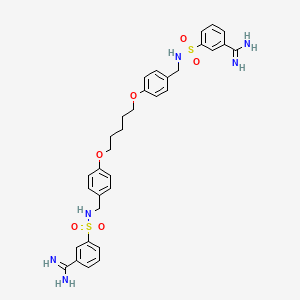

Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-

Description

Properties

CAS No. |

224054-76-6 |

|---|---|

Molecular Formula |

C33H38N6O6S2 |

Molecular Weight |

678.8 g/mol |

IUPAC Name |

3-[[4-[5-[4-[[(3-carbamimidoylphenyl)sulfonylamino]methyl]phenoxy]pentoxy]phenyl]methylsulfamoyl]benzenecarboximidamide |

InChI |

InChI=1S/C33H38N6O6S2/c34-32(35)26-6-4-8-30(20-26)46(40,41)38-22-24-10-14-28(15-11-24)44-18-2-1-3-19-45-29-16-12-25(13-17-29)23-39-47(42,43)31-9-5-7-27(21-31)33(36)37/h4-17,20-21,38-39H,1-3,18-19,22-23H2,(H3,34,35)(H3,36,37) |

InChI Key |

CTLMBCYIAXNYOG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC(=C4)C(=N)N)C(=N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,5-bis-(4-((3-carbamimidoyl-benzenesulfonylamino)-methyl)-phenoxy)-pentane AMG 126737 AMG-126737 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The molecule dissects into three components:

- Benzamidine moieties : Derived from benzonitrile precursors via amidoxime intermediates.

- Methyleneiminosulfonyl substituents : Introduced via sulfonylation of aromatic amines followed by imine formation.

- 1,5-Pentanediylbis(oxy) linker : Synthesized from 1,5-pentanediol through Williamson ether synthesis.

Functional Group Compatibility

Critical challenges include:

- Stability of sulfonamides under hydrogenation conditions.

- Regioselectivity in ether bond formation between aromatic rings and the linker.

- Acid sensitivity of amidines during sulfonation.

Stepwise Preparation Methods

Synthesis of 3-Amino-4-hydroxybenzonitrile

Starting material : 3-Nitro-4-hydroxybenzonitrile.

Reduction : Catalytic hydrogenation (H₂, 0.5 MPa, Pd/C, ethanol) reduces the nitro group to amine (yield: 95%).

Key data :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 wt% Pd/C |

| Temperature | 25°C |

| Reaction time | 12 h |

Sulfonylation and Imine Formation

Sulfonylation : React 3-amino-4-hydroxybenzonitrile with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0°C.

Imine formation : Treat the sulfonamide intermediate with formaldehyde (1.1 eq) in methanol, stirring at 50°C for 4 h (yield: 88%).

Linker Installation via Williamson Ether Synthesis

Activation : Convert 1,5-pentanediol to its ditosylate using TsCl (2.2 eq) in pyridine at 0°C.

Coupling : React the tosylated linker with the sulfonamide-imine-modified benzonitrile (2 eq) in DMF with K₂CO₃ (3 eq) at 80°C for 24 h (yield: 76%).

Amidoxime Formation and Hydrogenation

Amidoxime synthesis : Treat the linked dinitrile with hydroxylamine hydrochloride (2.2 eq) in 90% ethanol at 80°C for 2 h.

Hydrogenation : Use a recyclable Rh(0) catalyst (0.5 mol%) under 0.15 MPa H₂ in ethanol (4 h, 25°C), achieving 98% conversion.

Catalytic Hydrogenation Optimization

Catalyst Design and Recycling

The patent CN106565541A describes a Rh(0) catalyst supported on an ionic liquid (MIM-(CH₂)₄-MIM·2BF₄), synthesized via:

- Ionic liquid preparation : React 1-methylimidazole with 1,4-dibromobutane in dichloromethane, followed by NaBF₄ metathesis.

- Rhodium loading : Impregnate the ionic liquid with RhCl₃ and hydrazine hydrate, yielding a stabilized Rh(0) complex.

Performance metrics :

| Cycle | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 98 | 99.5 |

| 5 | 97 | 99.4 |

| 10 | 96 | 99.3 |

Solvent and Pressure Effects

- Ethanol-water mixtures (9:1) enhance amidoxime solubility and prevent catalyst poisoning.

- Low-pressure hydrogenation (0.1–0.5 MPa) minimizes side reactions like over-reduction or debenzylation.

Analytical Characterization

Spectroscopic Confirmation

Purity and Stability

- HPLC : >99% purity using a C18 column (acetonitrile/water + 0.1% TFA).

- Storage : Stable for 12 months at -20°C under argon.

Industrial-Scale Considerations

Chemical Reactions Analysis

Functional Group Reactivity Insights

The compound’s reactivity can be inferred from its key functional groups:

Amidino Groups (-C(=NH)NH₂)

-

Acid-Base Behavior : Amidines are strong bases (pKa ~11–12) and can form salts with acids .

-

Nucleophilic Reactions : The NH₂ groups may participate in condensation reactions (e.g., with aldehydes or ketones) or act as ligands in coordination chemistry .

Sulfonyl Groups (-SO₂-)

-

Electrophilic Susceptibility : Sulfonamides are typically inert but can undergo hydrolysis under strongly acidic or basic conditions to yield sulfonic acids .

Ether Linkages (-O-)

-

Oxidative Cleavage : Ethers in the pentanediylbis(oxy) chain may react with oxidizing agents (e.g., KMnO₄) to form carbonyl compounds .

Aromatic Rings

-

Electrophilic Substitution : Bromination, nitration, or sulfonation could occur at the activated para positions relative to the amidino groups .

Hypothetical Reaction Pathways

Based on structural analogs like pentamidine (CAS 100-33-4) , the following reactions are plausible:

Research Gaps and Limitations

-

Synthetic Data : No documented synthesis routes for this compound were found, limiting reaction validation.

-

Stability Studies : Stability under thermal or photolytic conditions remains uncharacterized.

-

Biological Reactivity : Analogous amidines (e.g., pentamidine) exhibit antimicrobial activity, but no data exist for this derivative .

Recommendations for Further Study

-

Computational Modeling : Predict reaction thermodynamics using DFT or molecular dynamics.

-

Exploratory Synthesis : Prioritize amidine-sulfonyl coupling reactions under mild conditions.

-

Collaborative Databases : Consult specialized repositories like Reaxys or SciFinder for unpublished data.

Scientific Research Applications

AMG-126737 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of serine proteases.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Potential therapeutic agent for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new drugs targeting lung diseases

Mechanism of Action

AMG-126737 exerts its effects by inhibiting human lung mast cell trypsin, a serine protease involved in the pathophysiology of asthma . The compound binds to the active site of trypsin, preventing it from cleaving its substrates. This inhibition reduces the inflammatory response and airway hyperresponsiveness associated with asthma .

Comparison with Similar Compounds

Pentamidine Mesilate

Structure : 4,4'-[1,5-Pentanediylbis(oxy)]bis[benzenecarboximidamide] dimethanesulfonate .

Key Differences :

- Substituent positions : Pentamidine has 4,4'-amidine groups, while the target compound has 3,3' positioning, which may enhance DNA binding affinity .

- Bioactivity: Pentamidine is a well-established antitrypanosomal and antileishmaniasis drug, with solubility in water (~750 g/L) . The sulfonyl groups in the target compound might alter pharmacokinetics or target specificity.

Hexamidine

Structure : 4,4'-(1,6-Hexanediylbis(oxy))bis(benzenecarboximidamide) .

Key Differences :

- Chain length : Hexamidine has a longer hexanediyl chain, which may reduce membrane permeability compared to the pentanediyl chain in the target compound.

- Applications: Hexamidine is used as a non-ionic surfactant and preservative, whereas the target compound’s sulfonyl groups suggest a focus on therapeutic applications .

Diminazene Aceturate

Structure : 4,4'-(1-Triazene–1,3–diyl)bis(benzenecarboximidamide) .

Key Differences :

- Linkage type : Diminazene uses a triazene bridge instead of sulfonyl groups, which may confer different electronic properties and metabolic stability.

- Bioactivity: Diminazene is a trypanocidal agent, highlighting the role of amidine positioning and linker chemistry in targeting parasites .

Structural and Functional Analysis

Table 1: Comparative Data for Benzenecarboximidamide Derivatives

*Inferred from sulfonyl groups, which typically reduce solubility compared to ethers.

Research Findings and Implications

- Synthesis : The target compound’s sulfonyl linkages likely require specialized reagents (e.g., sulfonating agents), contrasting with the reflux-with-amines method used for simpler derivatives (e.g., 51–64% yields for compounds in ) .

- Bioactivity : Molecular docking studies () suggest that 3,3'-substituted derivatives (e.g., compound 2 with butanediyl linkage) exhibit superior DNA binding (ΔG = -8.11 kcal/mol) compared to 4,4'-analogs. This implies the target compound’s 3,3' positioning may enhance therapeutic efficacy .

Biological Activity

Benzenecarboximidamide, specifically the compound 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-, is a complex chemical structure with potential biological applications. This article delves into its biological activity, particularly focusing on its antiprotozoal and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural components:

- Chemical Formula : C33H38N6O6S2

- Molecular Weight : 654.83 g/mol

- IUPAC Name : Benzenecarboximidamide, 3,3'-(1,5-pentanediylbis(oxy-4,1-phenylenemethyleneiminosulfonyl))bis-

Antiprotozoal Activity

Benzenecarboximidamide derivatives have been studied for their effectiveness against various protozoan infections. Specifically, pentamidine, a related compound, has shown efficacy in treating diseases such as:

- Trypanosomiasis : Effective against Trypanosoma brucei.

- Leishmaniasis : Demonstrated activity against Leishmania species.

- Pneumocystis pneumonia : Used in HIV-infected patients as a treatment option .

Anticancer Activity

Recent studies have highlighted the potential of benzenecarboximidamide derivatives in cancer therapy. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : Compounds have shown selective cytotoxicity toward cancer cell lines (e.g., leukemia K-562 and breast T-47D) while sparing normal cells .

- Mechanism of Action : Induction of apoptosis via activation of caspases (e.g., caspase-3) and modulation of Bcl2 family proteins (upregulation of Bax and downregulation of Bcl2) leading to cell cycle arrest at G2/M phase .

Table 1: Summary of Biological Activities

Case Study 1: Efficacy Against Trypanosomiasis

A study involving pentamidine showed that patients treated with this compound experienced significant reductions in parasitemia levels. The study highlighted the importance of structural analogs in enhancing therapeutic efficacy against Trypanosoma brucei.

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro experiments demonstrated that benzenecarboximidamide derivatives induced apoptosis in breast cancer cells. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a promising avenue for further research into anticancer therapies.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step reactions, including sulfonylation and ether linkage formation. Key steps include:

- Sulfonylation : Introducing sulfonyl groups via reaction with sulfonic acid derivatives under anhydrous conditions.

- Ether Coupling : Using 1,5-pentanediol derivatives to form bis(oxy) linkages between aromatic rings.

Characterization requires:

- Spectroscopic Analysis : NMR (¹H/¹³C) to confirm connectivity (e.g., sulfonyl and iminosulfonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (exact mass: 412.143 g/mol) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (245.5°C) and assess purity .

Q. What physicochemical properties are critical for experimental design?

Answer: Key properties include:

- Solubility : Limited solubility in water; use polar aprotic solvents (e.g., DMSO) for in vitro studies .

- Thermal Stability : Stable up to 280°C (flash point), but decomposes at 539.4°C (boiling point) .

- Hydrogen Bonding : Four hydrogen bond donors and six acceptors, influencing crystallization and interaction with biological targets .

Q. How should researchers handle stability and storage?

Answer:

- Storage : Keep in airtight containers at 4°C, protected from moisture and light to prevent hydrolysis of sulfonyl groups .

- Stability Testing : Monitor via HPLC over 6–12 months to detect degradation products (e.g., free benzenecarboximidamide) .

Advanced Research Questions

Q. How can contradictions in DNA-binding data between computational and experimental studies be resolved?

Answer: Molecular docking (e.g., AutoDock Vina) may predict strong B-DNA binding (ΔG = -8.11 kcal/mol) , but experimental validation is essential:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate docking results .

- Control Experiments : Compare with known DNA intercalators (e.g., ethidium bromide) to rule out nonspecific interactions.

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

Answer:

- Backbone Modifications : Replace 1,5-pentanediyl with 1,4-butanediyl to assess flexibility impact on binding .

- Functional Group Substitution : Introduce bromo or amino groups at aromatic positions (e.g., 3-bromo derivatives) to enhance DNA affinity .

- Pharmacokinetic Profiling : Use LC-MS/MS to compare metabolic stability of derivatives in microsomal assays .

Q. How can structural insights from crystallography guide mechanistic studies?

Answer:

- X-ray Crystallography : Resolve the compound’s crystal lattice to identify hydrogen-bonding networks (e.g., N-H···N interactions) and conformational flexibility .

- Molecular Dynamics (MD) Simulations : Simulate interactions with B-DNA over 100 ns to correlate crystallographic data with dynamic binding behavior .

Q. What analytical methods are suitable for resolving data discrepancies in toxicity studies?

Answer:

- High-Throughput Screening (HTS) : Test cytotoxicity across cell lines (e.g., HEK293, HepG2) using MTT assays.

- Metabolomics : Identify toxic metabolites via UPLC-QTOF-MS in partnership with in silico toxicity prediction tools (e.g., ProTox-II) .

- Controlled Replicates : Conduct triplicate experiments with blinded analysis to minimize bias .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.